Degradation Potency in EGFR Exon 19 Deletion (HCC827) vs. CRBN-Recruiting Gefitinib-Based PROTACs
Gefitinib-based PROTAC 3 degrades EGFR Del19 in HCC827 cells with a DC50 of 11.7 nM [1]. In comparison, a structurally distinct gefitinib-based PROTAC recruiting CRBN (compound 14) achieves a DC50 of 0.26 nM in the same assay context, representing an approximately 45-fold difference in degradation potency [2]. Conversely, other CRBN-based EGFR PROTACs such as PROTAC 2 and VHL-based PROTAC 10 exhibit DC50 values of 45.2 nM and 34.8 nM, respectively—approximately 3- to 4-fold less potent than Gefitinib-based PROTAC 3 [3]. This positions Gefitinib-based PROTAC 3 as intermediate in Del19 degradation potency among published gefitinib-derived PROTACs.
| Evidence Dimension | DC50 for EGFR Del19 degradation |
|---|---|
| Target Compound Data | 11.7 nM |
| Comparator Or Baseline | Compound 14 (gefitinib-CRBN): 0.26 nM; PROTAC 2 (CRBN-based): 45.2 nM; PROTAC 10 (VHL-based): 34.8 nM |
| Quantified Difference | 45-fold less potent than compound 14; 3- to 4-fold more potent than PROTAC 2 and PROTAC 10 |
| Conditions | HCC827 cell line (EGFR exon 19 deletion); Western blot quantification; cell-based degradation assay |
Why This Matters
For researchers requiring moderate Degradation potency without extreme degradation depth that may confound mechanistic studies, Gefitinib-based PROTAC 3 provides a well-characterized intermediate potency option.
- [1] Burslem GM, Smith BE, Lai AC, Jaime-Figueroa S, McQuaid DC, Bondeson DP, et al. The advantages of targeted protein degradation over inhibition: an RTK case study. Cell Chem Biol. 2018;25(1):67-77.e3. View Source
- [2] Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer. Front Pharmacol. 2025;16:1604661. View Source
- [3] Frontiers. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer (supplementary discussion of prior PROTACs). Front Pharmacol. 2025;16:1604661. View Source
